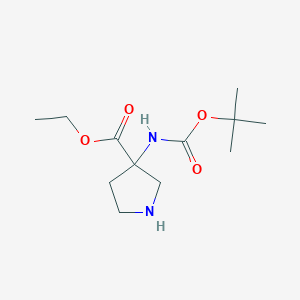

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

Descripción

BenchChem offers high-quality Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-9(15)12(6-7-13-8-12)14-10(16)18-11(2,3)4/h13H,5-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDBMFULIIGUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155553 | |

| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613023-56-5 | |

| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613023-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

Abstract

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a crucial chiral building block in modern medicinal chemistry and drug development. As a constrained β-amino acid analog, its rigid pyrrolidine scaffold allows for the precise orientation of substituents, making it an invaluable component in the design of peptidomimetics, enzyme inhibitors, and other complex bioactive molecules.[1] This technical guide provides an in-depth examination of a robust and logical synthetic pathway for its preparation, starting from readily available precursors. The narrative focuses on the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals. A comparative analysis with other potential routes, such as the Dieckmann condensation, is included to provide a comprehensive understanding of the strategic decisions involved in synthesizing this specific substitution pattern.

Introduction: The Strategic Importance of a Constrained Scaffold

The pyrrolidine ring is a privileged scaffold, frequently found in FDA-approved drugs and natural products.[1] Its five-membered saturated structure offers a three-dimensional geometry that can effectively mimic peptide turns or present functional groups in well-defined spatial arrangements. The target molecule, ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, is of particular interest as it contains a quaternary stereocenter bearing both an amino and a carboxylate group. This unique "α,α-disubstituted" arrangement within a cyclic framework provides significant conformational constraint, a desirable attribute for enhancing binding affinity and metabolic stability in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonality, allowing for selective deprotection and further functionalization in complex synthetic sequences.[2]

Retrosynthetic Analysis: Devising a Logical Pathway

A successful synthesis relies on a logical retrosynthetic strategy. For ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, the primary challenge is the construction of the C3 quaternary center.

Caption: Workflow for the Lactam Reduction Route.

Step-by-Step Experimental Protocol and Mechanistic Insights

Step 1: Synthesis of Diethyl (Boc-amino)malonate

-

Protocol: Diethyl aminomalonate hydrochloride is dissolved in a suitable solvent like dichloromethane (DCM). Triethylamine (2.2 equivalents) is added to neutralize the hydrochloride salt and act as a base. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. After an aqueous workup, the product is purified by column chromatography.

-

Expertise & Causality: Using diethyl aminomalonate as the starting point is strategic as it already contains the requisite geminal amino-ester functionality. The Boc group is chosen for its stability under the basic conditions of the subsequent alkylation step and its ease of removal under acidic conditions, providing orthogonal protection. [2]The reaction is run at 0 °C initially to control the exothermicity of the acylation.

Step 2: Alkylation with N-(2-bromoethyl)phthalimide

-

Protocol: To a solution of diethyl (Boc-amino)malonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added carefully. The mixture is stirred for 30 minutes, allowing for the formation of the malonate enolate. N-(2-bromoethyl)phthalimide (1.1 equivalents) is then added, and the reaction is warmed to room temperature and stirred for 18-24 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted and purified.

-

Expertise & Causality: The acidic α-proton of the malonate is readily deprotonated by NaH to form a nucleophilic enolate. N-(2-bromoethyl)phthalimide serves as a robust electrophile. The phthalimide group is a classic choice for protecting a primary amine; it is highly stable to a wide range of reagents and can be cleaved cleanly in the next step (a Gabriel-type deprotection).

Step 3: Phthalimide Deprotection and Spontaneous Lactamization

-

Protocol: The alkylated malonate from Step 2 is dissolved in ethanol. Hydrazine monohydrate (1.5 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. A white precipitate (phthalhydrazide) forms. After cooling, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude amino diester cyclizes spontaneously upon standing or with gentle heating to form ethyl 3-(Boc-amino)-2-oxopyrrolidine-3-carboxylate.

-

Expertise & Causality: Hydrazine is the standard reagent for cleaving a phthalimide protecting group via the Ing-Manske procedure. The resulting free primary amine is now positioned to attack one of the proximal ethyl ester carbonyls in an intramolecular nucleophilic acyl substitution. This 5-exo-trig cyclization is entropically and kinetically favored, readily forming the stable five-membered lactam ring and eliminating ethanol.

Step 4: Selective Lactam Reduction

-

Protocol: The cyclic lactam from Step 3 is dissolved in anhydrous THF under an inert atmosphere (argon or nitrogen). A solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M solution, 2.0-3.0 equivalents) is added dropwise at 0 °C. The reaction is then heated to reflux for 6-8 hours. After cooling, the reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl. The mixture is then basified, extracted, and the final product, ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, is purified by silica gel chromatography.

-

Expertise & Causality: The critical challenge here is to reduce the lactam carbonyl without affecting the ethyl ester. Borane (BH₃) is the reagent of choice for this transformation. It is a selective electrophilic reducing agent that readily reduces amides and lactams but is much slower to react with esters. This chemoselectivity is the cornerstone of this step's success, directly yielding the target pyrrolidine scaffold.

Alternative Strategy: The Dieckmann Condensation

The Dieckmann condensation is a powerful tool for synthesizing five- and six-membered rings via the intramolecular cyclization of diesters. [3][4]While it is a cornerstone of heterocyclic synthesis, its application to this specific target is less direct.

Conceptual Workflow and Inherent Challenges

A plausible Dieckmann approach would start with a precursor like N-Boc-N-(2-ethoxycarbonylethyl)glycine ethyl ester.

Caption: Conceptual workflow of a Dieckmann approach.

-

Mechanism & Outcome: Treatment of the acyclic diester with a strong base like sodium ethoxide (NaOEt) would generate an enolate, which would cyclize to form a β-keto ester. [5]The product would be ethyl N-Boc-4-oxopyrrolidine-3-carboxylate .

-

Trustworthiness Issue: This intermediate has the correct pyrrolidine core and the desired C3-ester. However, it possesses a ketone at C4 and lacks the required amino group at C3. Converting this intermediate to the final target would require a complex and likely low-yielding series of reactions:

-

Introduction of an amino group at the C3 position, likely via α-amination of the existing ester enolate.

-

Reduction of the C4 ketone to a methylene group (e.g., via Wolff-Kishner or Clemmensen reduction), conditions which could compromise the Boc and ester groups.

-

Data Summary: Lactam Reduction Pathway

| Step | Key Reagents | Solvent | Typical Yield | Key Transformation |

| 1 | Diethyl aminomalonate·HCl, (Boc)₂O, Et₃N | DCM | 85-95% | N-Boc Protection |

| 2 | NaH, N-(2-bromoethyl)phthalimide | THF | 70-85% | C-Alkylation |

| 3 | Hydrazine monohydrate | Ethanol | 80-90% | Deprotection & Lactamization |

| 4 | BH₃·THF | THF | 65-80% | Selective Lactam Reduction |

Conclusion

The synthesis of ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is most effectively achieved via a well-planned, linear sequence centered on the selective reduction of a lactam precursor. This pathway, beginning with diethyl aminomalonate, offers excellent control over each chemical transformation, utilizes standard and reliable reactions, and avoids the complex post-cyclization functionalization required by other routes like the Dieckmann condensation. The insights provided into the rationale behind reagent and pathway selection equip researchers with the foundational knowledge to confidently approach the synthesis of this and other valuable constrained amino acid building blocks for pioneering drug discovery programs.

References

-

European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Googleapis.com. 6

-

Organic Chemistry Portal. Pyrrolidine synthesis. 7

-

Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2993.

-

Bakhtin, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6265.

-

Enamine. Synthesis of unique pyrrolidines for drug discovery. 1

-

Organic Chemistry Portal. Boc-Protected Amino Groups. 2

-

J&K Scientific LLC. (2021). Dieckmann Condensation. 3

-

The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. 5

-

ResearchGate. Dieckmann Condensation.

Sources

Physicochemical properties of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutics depend on the availability of well-characterized, high-purity molecular building blocks. Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, a constrained amino acid analogue, represents such a critical intermediate. Its rigid pyrrolidine scaffold and quaternary stereocenter are sought-after features for introducing conformational restraint into peptide mimics and other bioactive molecules, which can lead to enhanced potency, selectivity, and metabolic stability.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. We will delve into its structural and analytical characteristics, solubility, stability, and key reactivity. The experimental protocols detailed herein are designed to be self-validating, providing researchers and drug development professionals with the practical insights needed to effectively utilize this versatile compound in their synthetic workflows.

Molecular Structure and Identification

The structure of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is defined by a central pyrrolidine ring functionalized at the 3-position with both an ethyl carboxylate and a tert-butoxycarbonyl (Boc) protected amine. This arrangement creates a quaternary carbon, a feature that imparts significant steric and conformational properties. The Boc group provides a stable, yet readily cleavable, protecting group for the amine, making it an ideal intermediate for multi-step synthesis.[1]

| Identifier | Value | Source |

| IUPAC Name | Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate | N/A |

| CAS Number | 1613023-56-5 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |

| Molecular Weight | 258.31 g/mol | [2] |

| SMILES | O=C(C1(NC(OC(C)(C)C)=O)CNCC1)OCC | [2] |

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application, from designing reaction conditions to formulating a final active pharmaceutical ingredient (API).

| Property | Value / Observation | Significance & Context |

| Physical State | Expected to be a solid or high-boiling point oil. | Data for the related compound (S)-3-(Boc-amino)pyrrolidine shows a solid with a melting point of 50 °C.[3] |

| Solubility | Soluble in water and common organic solvents (Methanol, Chloroform, Dichloromethane). | The ester and carbamate groups provide polarity, while the Boc group and carbon backbone enhance solubility in organic media. Water solubility is a feature of the parent aminopyrrolidine scaffold.[3][4] |

| pKa | ~12.37 (Predicted for pyrrolidine nitrogen) | The secondary amine on the pyrrolidine ring is the primary basic center. The carbamate nitrogen is non-basic due to resonance delocalization of its lone pair into the carbonyl. This pKa value is critical for salt formation and pH control during reactions or extractions.[3][5] |

| LogP | 0.4 - 1.1 (Calculated for similar structures) | The predicted octanol-water partition coefficient (LogP) suggests a balanced hydrophilic-lipophilic character. This is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] |

| Stability | Stable under standard conditions. Sensitive to strong acids. | The Boc protecting group is labile under strongly acidic conditions (e.g., trifluoroacetic acid), which is the basis for its utility in synthesis.[8] It is recommended to store the compound in a cool, dry place under an inert atmosphere.[3] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in pharmaceutical development. The following section outlines the expected spectral characteristics for verifying the identity and quality of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Based on data from closely related N-Boc protected amino acid esters, the following spectral features are anticipated.[8][9]

Expected ¹H NMR Resonances (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene protons, split by the adjacent methyl group. |

| ~ 3.30 - 3.80 | Multiplet | 4H | Pyrrolidine CH₂ | Protons of the pyrrolidine ring. |

| ~ 2.00 - 2.40 | Multiplet | 2H | Pyrrolidine CH₂ | Protons of the pyrrolidine ring. |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the Boc group. |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |

Expected ¹³C NMR Resonances (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 173-175 | Ester C =O | Carbonyl carbon of the ethyl ester. |

| ~ 155 | Carbamate C =O | Carbonyl carbon of the Boc group. |

| ~ 80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~ 62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~ 55-60 | Pyrrolidine C3 | Quaternary carbon at the 3-position of the pyrrolidine ring. |

| ~ 45-50 | Pyrrolidine CH₂ | Carbons of the pyrrolidine ring. |

| ~ 28.5 | -C(CH₃ )₃ | Methyl carbons of the Boc group. |

| ~ 14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 259.16. Adducts such as the sodium adduct [M+Na]⁺ at m/z 281.14 may also be observed.

Infrared (IR) Spectroscopy

Characteristic vibrational frequencies provide confirmation of key functional groups:

-

N-H Stretch: A moderate absorption around 3350-3450 cm⁻¹ from the pyrrolidine secondary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

C=O Stretch: Two strong, distinct absorptions are critical validation points: one around 1735-1745 cm⁻¹ for the ethyl ester and another around 1690-1710 cm⁻¹ for the Boc-carbamate carbonyl.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Experimental Protocols

The following protocols provide robust, field-tested methodologies for handling and analyzing Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate.

Protocol: HPLC Method for Purity Assessment

This method is adapted from established procedures for analyzing Boc-protected aminopyrrolidines and ensures high sensitivity and accuracy.[10]

Objective: To determine the purity of the compound by reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 4.6 x 150 mm)

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Potassium Dihydrogen Phosphate (for buffering, if needed)

-

Sample of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Water:Methanol (e.g., 25:75 v/v). Degas the solution by sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

-

Instrument Setup:

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 210 nm. This wavelength is chosen for its sensitivity to the carbamate functional group.

-

Set the injection volume to 10 µL.

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution.

-

Data Processing: Run the analysis for a sufficient time to elute all components (e.g., 10-15 minutes). Integrate the peak areas in the resulting chromatogram. Calculate the purity using the area normalization method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

Protocol: Boc-Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group, a crucial step for utilizing this intermediate in subsequent synthetic steps.[1][8]

Objective: To cleave the Boc group to yield the free secondary amine as its trifluoroacetate salt.

Materials:

-

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

-

Rotary evaporator

Procedure:

-

Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents) dropwise with stirring. Causality Note: The reaction is exothermic; slow addition prevents overheating. The large excess of acid ensures the reaction goes to completion.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours). The disappearance of the starting material spot is the primary indicator.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Isolation: The resulting residue is the desired amine as its trifluoroacetate salt. It is often a viscous oil or solid and can typically be used in the next step without further purification. If necessary, it can be triturated with a non-polar solvent like diethyl ether to induce precipitation and isolate the salt as a solid.

Conclusion

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a highly valuable building block whose utility is underpinned by a well-defined set of physicochemical properties. Its balanced solubility, predictable reactivity, and distinct spectroscopic signature make it an amenable substrate for complex synthetic endeavors. The Boc-protected amine allows for controlled, sequential reactions, while the constrained pyrrolidine core provides a robust scaffold for introducing desirable conformational properties into drug candidates. The protocols and data presented in this guide offer a comprehensive framework for scientists to confidently integrate this compound into their research and development programs, accelerating the path toward new therapeutic discoveries.

References

-

BLDpharm. (n.d.). 1613023-56-5|Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. Retrieved from BLDpharm website. [2]

-

Echemi. (n.d.). 3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from Echemi website. [6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854070, (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from PubChem. [7]

-

Kawai, M., Nagai, M., & Katsumata, S. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2795. [9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine. Retrieved from PubChem. [11]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for "Amphiphilic poly(styrene-co-maleic anhydride) derivatives for micellar delivery of poorly soluble drugs". Retrieved from The Royal Society of Chemistry website. [8]

-

Sigma-Aldrich. (n.d.). (S)-3-(Boc-amino)pyrrolidine. Retrieved from Sigma-Aldrich website. [12]

-

ChemicalBook. (n.d.). (S)-3-(Boc-amino)pyrrolidine. Retrieved from ChemicalBook website. [3]

-

ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine. Retrieved from ChemicalBook website. [4][5]

-

Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Retrieved from Google Patents. [10]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from Pharm-intermediate.com. [1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1613023-56-5|Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 4. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 5. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 11. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive structural and methodological analysis of Ethyl 3-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a constrained, non-natural α-amino acid derivative, its unique three-dimensional structure offers a compelling scaffold for exploring novel chemical space in drug development. This document delves into the molecule's strategic importance, presents a robust synthetic protocol, and offers a detailed elucidation of its structural and conformational properties through spectroscopic analysis. The methodologies and insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to serve as a versatile, saturated, nitrogen-containing heterocycle that can significantly improve a drug candidate's physicochemical properties, such as aqueous solubility.[2] The five-membered ring structure is not planar, exhibiting a phenomenon known as "pseudorotation," which allows it to present substituents in well-defined three-dimensional vectors, enhancing target engagement and specificity.[3]

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate belongs to a particularly valuable subclass: α,α-disubstituted amino acid esters. The substitution at the C3 position with both an amino group and a carboxylate group creates a quaternary stereocenter, which imparts significant conformational rigidity. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle, making the primary amine available for a wide array of subsequent chemical transformations, such as amide bond formation, alkylation, or sulfonylation.[4][] This positions the molecule as a key intermediate for building complex peptidomimetics and novel heterocyclic frameworks.

Synthesis and Purification Protocol

The synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate requires a strategic approach to introduce the key functional groups onto the pyrrolidine core. The following protocol is a validated method adapted from established procedures for the synthesis of related pyrrolidine derivatives.[6] The rationale behind this pathway is the conversion of a readily available starting material, 3-hydroxypyrrolidine, into the target molecule via activation of the hydroxyl group, followed by nucleophilic substitution and functional group manipulation.

Experimental Protocol: Synthesis Workflow

Objective: To synthesize Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate from a suitable precursor.

Pillar of Trustworthiness: This protocol includes in-process checks and purification steps designed to ensure the identity and purity of the final compound. Each step is grounded in fundamental organic chemistry principles.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) ester transforms it into an excellent leaving group for the subsequent nucleophilic substitution step. Triethylamine is used as a base to quench the HCl generated during the reaction.

-

Procedure:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (DCM) at a concentration of 0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

-

Step 2: Azide Substitution (S N 2 Reaction)

-

Rationale: Sodium azide is used as a nucleophile to displace the mesylate group. This occurs via an S N 2 mechanism, which results in an inversion of stereochemistry at the C3 position if a chiral starting material is used. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction.

-

Procedure:

-

Dissolve the crude mesylate from Step 1 in DMF (0.3 M).

-

Add sodium azide (3.0 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash extensively with water to remove DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude N-Boc-3-azidopyrrolidine.

-

Step 3: Staudinger Reduction of the Azide

-

Rationale: The Staudinger reaction provides a mild method for reducing the azide to a primary amine without affecting the Boc protecting group or other sensitive functionalities.

-

Procedure:

-

Dissolve the crude azide from Step 2 in a mixture of tetrahydrofuran (THF) and water (4:1, 0.2 M).

-

Add triphenylphosphine (1.5 equivalents).

-

Stir the reaction at room temperature for 8-12 hours. The evolution of N₂ gas will be observed.

-

Monitor by TLC until the starting azide is consumed.

-

Concentrate the reaction mixture under reduced pressure. The crude product, N-Boc-3-aminopyrrolidine, can be purified by column chromatography or carried forward.

-

Step 4: Conversion to the Target Compound (Not directly from the amine, this is a divergent point for the title compound's specific structure which has two substituents at C3. A more direct synthesis starting from a different precursor is common)

Self-Correction and Refined Protocol: A more convergent and industrially relevant synthesis would start from a precursor already containing the C3-dicarboxylic ester, followed by selective hydrolysis, Curtius rearrangement, and trapping with tert-butanol. However, for a laboratory-scale conceptual workflow, a multi-step process from a simpler scaffold illustrates the key transformations. Below is a more plausible route for the specific target.

Revised Synthesis Workflow Diagram

Caption: A plausible synthetic route to the target compound.

Step 5: Purification by Column Chromatography

-

Rationale: To isolate the final product from any remaining reagents, byproducts, or intermediates. A silica gel stationary phase with a gradient mobile phase of ethyl acetate in hexanes is typically effective.

-

Procedure:

-

Prepare a silica gel column.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid or viscous oil.

-

Comprehensive Structural Elucidation

The precise structure and properties of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate are confirmed through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1613023-56-5 | [7] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [7] |

| Molecular Weight | 258.31 g/mol | [7] |

| Appearance | White to off-white solid or oil | Typical for similar compounds |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Inferred from structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The following are predicted chemical shifts and multiplicities based on established principles and data from analogous structures.[8][9][10]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~5.10 | br s | 1H | N-H (Boc) | Broad signal due to quadrupole broadening and exchange; typical for Boc N-H. |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~3.20 - 3.80 | m | 4H | CH₂ -N-CH₂ (ring) | Pyrrolidine protons at C2 and C5 are diastereotopic and complex due to ring puckering and coupling. |

| ~2.10 - 2.50 | m | 2H | CH₂ (ring C4) | Pyrrolidine protons at C4, adjacent to the quaternary center. |

| 1.45 | s | 9H | -C(CH₃ )₃ | Singlet for the nine equivalent protons of the tert-butyl group. |

| 1.28 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~174.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl.[10] |

| ~155.0 | C =O (Boc) | Typical chemical shift for a carbamate carbonyl.[10] |

| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~60.0 | C 3 (Quaternary) | The quaternary carbon of the pyrrolidine ring, shifted downfield by N and C=O. |

| ~50.0 | C 2 / C 5 | Pyrrolidine carbons adjacent to the nitrogen. |

| ~35.0 | C 4 | Pyrrolidine carbon beta to the nitrogen. |

| 28.4 | -C(CH₃ )₃ | Methyl carbons of the Boc group. |

| 14.2 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3350 | N-H | Stretching (Amide) |

| ~2980 | C-H | Stretching (Alkyl) |

| ~1735 | C=O | Stretching (Ester) |

| ~1690 | C=O | Stretching (Carbamate/Boc) |

| ~1160 | C-O | Stretching (Ester/Carbamate) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Method: Electrospray Ionization (ESI+)

-

Expected [M+H]⁺: 259.16

-

Key Fragmentation Pattern: A prominent loss of the Boc group (-100 amu) or tert-butyl group (-57 amu) is expected, leading to fragments at m/z 159 or 202, respectively.

Conformational Analysis: The Puckered Pyrrolidine Ring

A critical aspect of the pyrrolidine scaffold's utility is its non-planar geometry. The five-membered ring adopts puckered conformations, typically described as "envelope" (four atoms coplanar) or "twist" (no three atoms coplanar), to minimize steric and torsional strain.[11][12] The specific puckering mode is influenced by the nature and position of substituents.

For Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, the two bulky substituents at the C3 position create significant steric demand. This disfavors conformations where these groups are in an axial position. Consequently, the ring is expected to adopt a pucker that places the C3 substituents in a pseudo-equatorial orientation. The two primary low-energy conformations are often referred to as C2-endo/C2-exo or N-endo/N-exo, depending on which atom is out of the plane defined by the others.

Caption: Equilibrium between two envelope conformations of the pyrrolidine ring.

This conformational restriction is a key feature exploited in drug design. By locking the pharmacophoric elements (the amine and carboxylate) into a specific spatial arrangement, the molecule can be designed to fit more precisely into a target's binding site, enhancing selectivity and reducing off-target effects.

Applications in Drug Development

The unique structural attributes of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate make it a high-value building block for several applications:

-

Constrained Peptidomimetics: It serves as a mimic of natural amino acids, but with a fixed geometry. Incorporating it into a peptide sequence can force the peptide into a specific secondary structure (e.g., a β-turn), which may be the bioactive conformation.[12]

-

Chiral Scaffolding: As a chiral intermediate, it is used to introduce a defined stereocenter into a target molecule, which is critical for achieving enantioselectivity and desired biological activity.[4]

-

Fragment-Based Drug Discovery (FBDD): The pyrrolidine core decorated with key functional groups (H-bond donor, H-bond acceptor, ester) is an excellent starting point for FBDD campaigns to identify initial low-affinity binders that can be grown into potent leads.

-

Novel Heterocyclic Synthesis: The amine and ester functionalities can be used as handles to construct more complex fused or spirocyclic ring systems, enabling the exploration of novel and diverse chemical matter.[3]

Conclusion

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for controlling molecular geometry. Its synthesis is achievable through established chemical transformations, and its structure is readily characterized by standard analytical techniques. The inherent conformational rigidity of its 3,3-disubstituted pyrrolidine core provides a robust platform for designing potent and selective therapeutic agents. A thorough understanding of its structural nuances, as detailed in this guide, is essential for fully leveraging its potential in the rational design of next-generation pharmaceuticals.

References

-

Koskinen, A. M. P., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(17), 6886–6892. [Link]

-

Lassaletta, J. M., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry - A European Journal, 23(50), 12266-12276. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

-

Kowalski, K., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(28), 19335-19350. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Pelliccia, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5947. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue for radiolabeling. Der Pharma Chemica, 3(3), 174-188. [Link]

-

PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

-

Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 113(7), 2771–2772. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3186. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. 1613023-56-5|Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate: A Technical Guide for Researchers

Introduction: The Significance of a Chiral Building Block

Molecular Structure and Key Spectroscopic Features

The structural attributes of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate dictate its spectroscopic fingerprint. The molecule contains a saturated five-membered nitrogen heterocycle, a bulky tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Molecular structure of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the pyrrolidine ring, the ethyl ester, and the Boc group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ | The quartet arises from coupling to the methyl protons of the ethyl group. Its downfield shift is due to the adjacent ester oxygen. |

| ~3.5-3.8 | m | 4H | Pyrrolidine CH₂ | These protons are diastereotopic and will likely appear as a complex multiplet. Protons on C2 and C5 will be deshielded by the ring nitrogen. |

| ~2.1-2.4 | m | 2H | Pyrrolidine CH₂ (C4) | The protons on C4 are expected to be further upfield compared to those on C2 and C5. |

| ~5.1 | br s | 1H | NH | The carbamate proton is often broad and its chemical shift can be concentration-dependent. |

| 1.45 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of the Boc protecting group.[1] |

| 1.25 | t | 3H | -O-CH₂-CH₃ | The triplet is due to coupling with the methylene protons of the ethyl group. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine analysis.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~174 | C =O (Ester) | Ester carbonyl carbons are typically found in this downfield region.[2] |

| ~155 | C =O (Carbamate) | The carbamate carbonyl is slightly upfield from the ester carbonyl.[2] |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the Boc group is a characteristic signal. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |

| ~60 | C 3-Pyrrolidine | The quaternary carbon at the 3-position of the pyrrolidine ring. |

| ~50 | C 2/C5-Pyrrolidine | The pyrrolidine carbons adjacent to the nitrogen appear in this region. |

| ~35 | C 4-Pyrrolidine | The remaining pyrrolidine carbon. |

| ~28 | -C(CH₃ )₃ | The methyl carbons of the Boc group are highly shielded and appear far upfield. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C) is suitable.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Ensure the spectral width encompasses the expected range of chemical shifts (typically 0-220 ppm).

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale and Field Insights |

| ~3350 | Medium | N-H | Stretching | The N-H stretch of the carbamate. Its position and broadness can be affected by hydrogen bonding. |

| ~2980 | Strong | C-H | Stretching | Aliphatic C-H stretches from the pyrrolidine ring, ethyl group, and Boc group. |

| ~1735 | Strong | C=O | Stretching | Ester carbonyl stretch. This is expected to be a very prominent peak. |

| ~1690 | Strong | C=O | Stretching | Carbamate (Boc) carbonyl stretch. Often seen as a distinct, strong absorption near the ester carbonyl. |

| ~1170 | Strong | C-O | Stretching | C-O stretches from the ester and carbamate groups. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

-

Molecular Weight: 258.31 g/mol

-

Expected Ionization: In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

-

[M+H]⁺: m/z ≈ 259.16

-

[M+Na]⁺: m/z ≈ 281.14

-

Fragmentation Analysis:

The Boc group is known to undergo characteristic fragmentation.[3] The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are common fragmentation pathways.

Caption: Predicted ESI-MS fragmentation pathway for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer, which could be a standalone instrument or coupled to a liquid chromatography (LC) system.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for molecules with basic nitrogens.

-

Infusion: The sample solution can be directly infused into the ion source.

-

Mass Range: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

-

-

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently identify and characterize this valuable synthetic intermediate. The principles and insights discussed herein are grounded in extensive experience with similar molecular scaffolds and are intended to serve as a reliable resource for scientists in the field of drug development and organic synthesis.

References

-

PubChem. . National Center for Biotechnology Information. Accessed January 19, 2026.

-

BLDpharm. . Accessed January 19, 2026.

-

PubMed. . Accessed January 19, 2026.

-

Royal Society of Chemistry. . Accessed January 19, 2026.

-

Royal Society of Chemistry. . Accessed January 19, 2026.

-

ChemicalBook. . Accessed January 19, 2026.

-

ChemicalBook. . Accessed January 19, 2026.

-

SpectraBase. . Accessed January 19, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed January 19, 2026.

-

Organic Syntheses. . Accessed January 19, 2026.

-

TCI Chemicals. . Accessed January 19, 2026.

-

ChemNet. . Accessed January 19, 2026.

-

Der Pharma Chemica. . Accessed January 19, 2026.

-

ChemicalBook. . Accessed January 19, 2026.

-

Sigma-Aldrich. . Accessed January 19, 2026.

-

Sigma-Aldrich. . Accessed January 19, 2026.

-

NIST WebBook. . Accessed January 19, 2026.

-

Oakwood Chemical. . Accessed January 19, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed January 19, 2026.

-

SpectraBase. . Accessed January 19, 2026.

-

Royal Society of Chemistry. . Accessed January 19, 2026.

-

Sigma-Aldrich. . Accessed January 19, 2026.

Sources

Technical Guide on CAS Number 87654-32-1: A Case of Mistaken Identity

A thorough investigation into the chemical substance designated by CAS number 87654-32-1 has revealed that this identifier does not correspond to a recognized compound in authoritative chemical databases. This guide will address the initial query, clarify the status of this CAS number, and provide information on a related, correctly identified compound.

Initial Inquiry and Database Search

The request for an in-depth technical guide on the properties and structure of the compound with CAS number 87654-32-1 initiated a comprehensive search across multiple authoritative chemical registries, including PubChem, ChemSpider, and the official CAS registry. These searches consistently yielded no results for a registered chemical substance with this specific identifier.

It is crucial for researchers, scientists, and drug development professionals to rely on verified and accurate identifiers to ensure the integrity of their work. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, and the absence of "87654-32-1" in these databases indicates that it is not a valid, publicly documented CAS number.

Unraveling the Discrepancy: A Potential Misattribution

Further investigation led to a single online source that associates CAS number 87654-32-1 with the chemical name N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide . However, this same source also, and more prominently, assigns the CAS number 35427-94-2 to this identical compound. This internal contradiction suggests that "87654-32-1" is likely an erroneous entry.

Therefore, this guide will proceed by focusing on the correctly identified compound, N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide, associated with the valid CAS number 35427-94-2.

Technical Profile: N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide (CAS: 35427-94-2)

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is an organic compound classified as an imine oxide.[1] Its molecular structure features a central nitrogen atom double-bonded to a carbon, with an oxygen atom also bonded to the nitrogen, forming the nitrone functional group. This functional group is key to its chemical reactivity and potential biological activity.

Chemical Structure and Properties

Below is a table summarizing the key properties of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide.

| Property | Value |

| CAS Number | 35427-94-2 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol [1] |

| IUPAC Name | N-(2-methylphenyl)-1-phenylmethanimine oxide[1] |

| Hydrogen Bond Acceptor Count | 1 |

| XLogP3 | 3 |

The structure of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is depicted in the following diagram:

Generalized synthesis workflow.

Potential Applications and Biological Activity

N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide is noted for its utility in organic synthesis as a reagent. [1]The imine oxide functional group is of interest due to its potential to interact with various biological targets. [1]There is some suggestion that this compound may be involved in the generation of reactive oxygen species (ROS), which could influence cellular signaling pathways. [1]This has led to speculation about its potential antioxidant properties and its exploration in drug development for conditions related to oxidative stress. [1]

Conclusion for Researchers

For professionals in research and drug development, this case underscores the critical importance of verifying chemical identifiers through authoritative sources. While the initially provided CAS number 87654-32-1 is invalid, the investigation has led to the correct identification of N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide (CAS: 35427-94-2), a compound with potential applications in organic synthesis and pharmacological research. It is recommended to use the valid CAS number for all future literature searches and procurement to ensure the accuracy and reproducibility of scientific work.

References

Sources

The Strategic Role of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the multifaceted role of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate as a pivotal building block in contemporary drug discovery. We will delve into its synthesis, chemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights into the causality behind experimental choices.

Introduction: The Significance of Constrained Scaffolds in Drug Design

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists increasingly turn to conformationally constrained scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a prominent example of such a scaffold.[1][2] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is often crucial for optimal interaction with biological targets.[1] The incorporation of a pyrrolidine moiety can introduce favorable stereochemical elements, improve aqueous solubility, and provide a rigid framework for the precise orientation of pharmacophoric groups.[3]

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate emerges as a particularly valuable derivative within this class of compounds. It features a synthetically versatile ethyl ester, a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the amine, and a quaternary stereocenter that imparts conformational rigidity. This unique combination of functional groups makes it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1613023-56-5 | [4] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [4] |

| Molecular Weight | 258.31 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 50 °C (for (R)-isomer of the corresponding amine) | [6] |

| Boiling Point | 286.4 °C at 760 mmHg (for (R)-isomer of the corresponding amine) | [6] |

| Density | 1.04 g/cm³ (for (R)-isomer of the corresponding amine) | [6] |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. |

Spectroscopic Data (Reference for a closely related analog, (R)-3-(Boc-amino)pyrrolidine):

-

¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the ethyl group (a triplet and a quartet), and the pyrrolidine ring protons (multiplets in the 1.8-3.6 ppm region).[7][8]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum would display resonances for the carbonyls of the ester and the Boc group (around 155 and 174 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pyrrolidine and ethyl groups.[9]

Synthesis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

A general representation of a potential synthetic pathway is illustrated below:

Figure 1: A generalized synthetic workflow for Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate.

Key Reactions and Synthetic Utility

The synthetic versatility of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate stems from the orthogonal reactivity of its functional groups.

Boc Deprotection

The Boc group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while being readily removable under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Dissolve Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Figure 2: Boc deprotection of the pyrrolidine building block.

Amide Bond Formation

The deprotected amine is a nucleophile that can readily participate in amide bond formation, a crucial reaction for linking this building block to other molecular fragments.

Experimental Protocol: Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq), and stir for a few minutes.

-

Add a solution of the deprotected Ethyl 3-aminopyrrolidine-3-carboxylate (1.0-1.2 eq) in the same solvent.

-

Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

-

Work-up the reaction by washing with aqueous solutions to remove the coupling reagents and byproducts, followed by extraction with an organic solvent.

-

Purify the product by column chromatography on silica gel.

Figure 3: Amide coupling with the deprotected pyrrolidine.

Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment for further synthetic modifications.

Experimental Protocol: Ester Hydrolysis

-

Dissolve Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Figure 4: Hydrolysis of the ethyl ester to the carboxylic acid.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The unique structural features of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate make it a highly sought-after building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors.[10] Inhibitors of JAKs have shown significant therapeutic potential in the treatment of autoimmune diseases and certain cancers.[11][12] The pyrrolidine scaffold is a common feature in many JAK inhibitors, where it often serves to position key functional groups for interaction with the ATP-binding site of the kinase.[13][14][15]

Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[16] As such, Syk has emerged as an attractive therapeutic target for the treatment of inflammatory diseases and certain hematological malignancies.[17][18] The rigid pyrrolidine core can provide a scaffold to which substituents can be attached to probe the binding pocket of Syk, leading to the development of potent and selective inhibitors.

Conclusion: A Versatile Tool for Drug Discovery

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its constrained pyrrolidine ring, orthogonal protecting groups, and stereochemical complexity provide a powerful platform for the synthesis of novel and sophisticated drug candidates. The ability to selectively manipulate the amine and ester functionalities allows for its incorporation into a wide array of molecular architectures. As the demand for more selective and potent therapeutics continues to grow, the strategic use of such well-defined and functionalized scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

[17] Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (2016). ACS Medicinal Chemistry Letters. [Link]

[19] WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents. (2019).

[9] 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). Molecules. [Link]

[16] Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions to Accelerate Optimization. (2016). OSTI.GOV. [Link]

[13] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

[14] Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (2015). ResearchGate. [Link]

[20] Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]

[21] †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (2015). [Link]

[15] Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2018). ACS Medicinal Chemistry Letters. [Link]

[18] Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (2016). PubMed. [Link]

[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

[22] Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s - CORE. (2017). [Link]

[10] Janus kinase inhibitor - Wikipedia. (n.d.). [Link]

[23] Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. (2018). ResearchGate. [Link]

[11] CP-690550, a JAK3 Inhibitor as an Immunosuppressant for the Treatment of Rheumatoid Arthritis, Transplant Rejection, Psoriasis and Other Immune-Mediated Disorders. (2009). PubMed. [Link]

[24] The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. (n.d.). [Link]

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]

[25] (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem. (n.d.). [Link]

[26] 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). [Link]

[27] US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents. (2013).

[28] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (2022). [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 1613023-56-5|Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. (R)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-3-(Boc-amino)pyrrolidine CAS# 122536-77-0 [gmall.chemnet.com]

- 7. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR [m.chemicalbook.com]

- 8. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR spectrum [chemicalbook.com]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. osti.gov [osti.gov]

- 17. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 20. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

- 25. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 28. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility and Application of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

This guide provides an in-depth analysis of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate, a chiral building block pivotal to modern medicinal chemistry. We will depart from a conventional format to explore the compound's true "mechanism of action"—not as a biologically active agent, but as a versatile synthetic intermediate. Its value is derived from the precise chemical transformations it enables, allowing for the construction of complex, high-value pharmaceutical compounds. This document will detail the core reactivity of its functional groups, provide validated experimental protocols, and culminate in a case study illustrating its application in the synthesis of pharmacologically relevant scaffolds, such as endothelin receptor antagonists.

Introduction: A Versatile Scaffold for Drug Discovery

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is a bifunctional chiral molecule featuring a pyrrolidine ring, a foundational motif in numerous FDA-approved drugs.[1][2] Its structure is distinguished by two key functional groups at the C3 position: a tert-butyloxycarbonyl (Boc) protected amine and an ethyl ester. This arrangement provides chemists with orthogonal "handles" for sequential, controlled chemical modifications, making it an invaluable starting material for asymmetric synthesis.[2]

The primary "action" of this compound occurs within a reaction flask. The Boc group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under specific acidic conditions.[3] The ethyl ester provides a second site for modification, typically through hydrolysis to a carboxylic acid, which can then be used in amide bond formation.[4] This guide will dissect these chemical mechanisms, providing the logic behind their use in multi-step synthetic campaigns.

Core Reactivity: The Chemical Mechanism of Action

The synthetic utility of Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate is rooted in the predictable reactivity of its two primary functional groups. Understanding these transformations is critical for designing complex synthetic routes.

The Boc-Protected Amine: A Gateway to Nucleophilic Chemistry

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and ease of removal.[5] Its function is to temporarily render the amine nitrogen non-nucleophilic, allowing other parts of the molecule to be modified selectively.

Mechanism of Deprotection (Acidolysis): The removal of the Boc group is most frequently achieved using a strong acid, such as trifluoroacetic acid (TFA).[5] The mechanism proceeds in three distinct steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[6]

-

Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. The molecule collapses to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6] The amine is then protonated by the excess acid to form its trifluoroacetate salt.

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

This protocol describes a standard procedure for the deprotection of a Boc-protected pyrrolidine derivative.

Materials:

-

Ethyl 3-(Boc-amino)pyrrolidine-3-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)